An In-depth Technical Guide to the Basic Properties of [1-(Aminomethyl)cyclobutyl]methanol
An In-depth Technical Guide to the Basic Properties of [1-(Aminomethyl)cyclobutyl]methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
[1-(Aminomethyl)cyclobutyl]methanol is a key bifunctional building block in medicinal chemistry, incorporating a primary amine and a primary alcohol on a cyclobutane scaffold. This unique structural arrangement offers a valuable platform for the synthesis of novel therapeutic agents, particularly in the realm of neurological disorders. Its compact and rigid cyclobutane core allows for precise spatial orientation of its functional groups, which can be critical for molecular recognition and binding to biological targets. This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of [1-(Aminomethyl)cyclobutyl]methanol, along with available synthesis methodologies and an exploration of its potential biological significance based on related structures. All quantitative data is presented in structured tables for clarity, and logical workflows are visualized using diagrams.
Chemical and Physical Properties
[1-(Aminomethyl)cyclobutyl]methanol, with the CAS number 2041-56-7, is a colorless liquid at room temperature.[1] Its core structure consists of a cyclobutane ring substituted with an aminomethyl and a hydroxymethyl group at the same carbon atom. This arrangement provides both nucleophilic and hydrogen-bonding capabilities, making it a versatile intermediate in organic synthesis.
General Properties
| Property | Value | Source |
| CAS Number | 2041-56-7 | [2][3] |
| Molecular Formula | C₆H₁₃NO | [2][3] |
| Molecular Weight | 115.18 g/mol | [2][3] |
| Appearance | Colorless Liquid | [1] |
| Purity | Typically ≥95% |
Physicochemical Data
The following table summarizes key physicochemical properties. It is important to note that some of these values are predicted and should be confirmed experimentally.
| Property | Value | Source |
| Boiling Point | 194.2 °C at 760 mmHg | [4] |
| Density | 1.022 g/cm³ | [4] |
| Flash Point | 71.3 °C | [4] |
| logP (predicted) | 0.1077 | |
| pKa (predicted) | Not available | |
| Solubility | Soluble in methanol. | [5] |
| Storage Temperature | 2-8°C or -20°C | [1][6] |
Synthesis and Reactivity
A plausible synthetic workflow, based on common organic chemistry principles, is outlined below.
Caption: A potential synthetic route to [1-(Aminomethyl)cyclobutyl]methanol.
The reactivity of [1-(Aminomethyl)cyclobutyl]methanol is dictated by its primary amine and primary alcohol functional groups. The amine can act as a nucleophile or a base, while the alcohol can undergo oxidation or be converted into a better leaving group for substitution reactions.
Spectroscopic Data
Detailed experimental spectroscopic data for [1-(Aminomethyl)cyclobutyl]methanol is not widely published. However, based on its structure, the expected spectral characteristics are as follows:
¹H NMR Spectroscopy (Predicted)
-
Cyclobutane protons: A complex multiplet in the region of 1.5-2.2 ppm.
-
-CH₂-N protons: A singlet or a multiplet around 2.5-3.0 ppm.
-
-CH₂-O protons: A singlet or a multiplet around 3.5-4.0 ppm.
-
-NH₂ and -OH protons: Broad singlets that are exchangeable with D₂O.
¹³C NMR Spectroscopy (Predicted)
-
Cyclobutane carbons: Peaks in the aliphatic region (20-40 ppm).
-
Quaternary cyclobutane carbon: A peak around 40-50 ppm.
-
-CH₂-N carbon: A peak around 45-55 ppm.
-
-CH₂-O carbon: A peak around 60-70 ppm.
Infrared (IR) Spectroscopy (Predicted)
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹.
-
N-H stretch: A medium to weak band in the region of 3300-3500 cm⁻¹, possibly showing two peaks for the symmetric and asymmetric stretches of the primary amine.
-
C-H stretch (aliphatic): Strong bands in the region of 2850-3000 cm⁻¹.
-
C-N stretch: A medium to weak band in the region of 1000-1200 cm⁻¹.
-
C-O stretch: A strong band in the region of 1000-1200 cm⁻¹.
Mass Spectrometry (Predicted)
-
Molecular Ion (M⁺): A peak at m/z = 115.
-
Fragmentation: Common fragmentation patterns would involve the loss of water (M-18), ammonia (M-17), or cleavage of the side chains.
Biological Activity and Applications
While specific biological studies on [1-(Aminomethyl)cyclobutyl]methanol are limited in publicly accessible literature, its utility as a scaffold in drug discovery, particularly for neurological disorders, is noted.[1][5] The cyclobutane moiety serves as a rigid core that can position the pharmacophoric amine and alcohol groups in a defined orientation for optimal interaction with biological targets.
Derivatives of cyclobutane-containing amino alcohols have been investigated for a range of biological activities, including as enzyme inhibitors and receptor modulators. The general importance of the cyclobutyl fragment in medicinal chemistry is well-established, with applications in anticancer, antiviral, and nervous system-targeted drugs.[8]
The potential biological relevance of this compound can be inferred from the therapeutic areas where its derivatives have been explored. A logical workflow for investigating its biological activity is presented below.
Caption: A typical workflow for the biological evaluation of [1-(Aminomethyl)cyclobutyl]methanol derivatives.
Given its structural features, potential signaling pathways that could be modulated by derivatives of this compound include those involving G-protein coupled receptors (GPCRs) or ion channels, where the amino and hydroxyl groups can participate in key hydrogen bonding and electrostatic interactions. The neurological activity of similar small molecules often involves modulation of neurotransmitter systems such as the GABAergic or glutamatergic pathways.[9][10]
Safety and Handling
Conclusion
[1-(Aminomethyl)cyclobutyl]methanol is a valuable chemical entity with significant potential in medicinal chemistry and drug development. Its rigid cyclobutane core and versatile functional groups make it an attractive starting point for the synthesis of novel compounds with potential therapeutic applications, particularly in the central nervous system. While detailed experimental data on its spectroscopic and biological properties are not extensively documented in the public domain, this guide provides a summary of the available information and a framework for its further investigation. Future research efforts should focus on the full experimental characterization of this compound and the exploration of its derivatives in various biological assays to unlock its full therapeutic potential.
References
- 1. Synthesis and biological evaluation of aminomethyl and alkoxymethyl derivatives as carbonic anhydrase, acetylcholinesterase and butyrylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. (1-(Aminomethyl)cyclobutyl)methanol [myskinrecipes.com]
- 6. mdpi.com [mdpi.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neurotransmitters in alcoholism: A review of neurobiological and genetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alcohol and the Brain: Neuronal Molecular Targets, Synapses, and Circuits - PMC [pmc.ncbi.nlm.nih.gov]
